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molecular formula C11H11ClO2 B8493439 Methyl 4-(chloromethyl)cinnamate

Methyl 4-(chloromethyl)cinnamate

Cat. No. B8493439
M. Wt: 210.65 g/mol
InChI Key: POUZKYNWDFWZMJ-UHFFFAOYSA-N
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Patent
US05955505

Procedure details

To a mixture of methyl 4-(hydroxymethyl)cinnamate (4.1 g), triethylamine (3.1 ml) and methylene chloride (50 ml) was added dropwise under ice cooling methanesulfonyl chloride (1.7 ml), and the mixture was stirred at room temperature for 1.5 hours. Evaporation of the reaction solution gave a residue, which was then chromatographed on silica gel column (eluent: methylene chloride) to give methyl 4-(chloromethyl)cinnamate (2.57 g).
Name
methyl 4-(hydroxymethyl)cinnamate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:14]=[CH:13][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1.C(N(CC)CC)C.CS([Cl:26])(=O)=O>C(Cl)Cl>[Cl:26][CH2:2][C:3]1[CH:14]=[CH:13][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
methyl 4-(hydroxymethyl)cinnamate
Quantity
4.1 g
Type
reactant
Smiles
OCC1=CC=C(C=CC(=O)OC)C=C1
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under ice
CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction solution
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was then chromatographed on silica gel column (eluent: methylene chloride)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClCC1=CC=C(C=CC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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